molecular formula C18H20N4O6S B10985360 3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-sulfamoylbenzyl)propanamide

3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-sulfamoylbenzyl)propanamide

Cat. No.: B10985360
M. Wt: 420.4 g/mol
InChI Key: FTHGXKKRPJOBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-sulfamoylbenzyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, an imidazolidinone core, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-sulfamoylbenzyl)propanamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: This step often starts with the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring.

    Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the imidazolidinone intermediate.

    Introduction of the Sulfonamide Group: The sulfonamide group is added through a reaction between a sulfonyl chloride and an amine, forming the sulfonamide linkage.

    Final Coupling: The final step involves coupling the intermediate with a propanamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.

    Reduction: The imidazolidinone core can be reduced to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines from the imidazolidinone core.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and this compound could be explored for similar activities.

Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with biological targets in unique ways, possibly leading to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-sulfamoylbenzyl)propanamide would depend on its specific application. In a biological context, the sulfonamide group could inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and imidazolidinone moieties could also interact with various molecular targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methylbenzyl)propanamide: Similar structure but with a methyl group instead of a sulfonamide.

    3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-chlorobenzyl)propanamide: Contains a chlorine atom instead of a sulfonamide group.

Uniqueness

The presence of the sulfonamide group in 3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-sulfamoylbenzyl)propanamide distinguishes it from similar compounds. This group is known for its biological activity, which could make this compound more effective in certain applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C18H20N4O6S

Molecular Weight

420.4 g/mol

IUPAC Name

3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[(4-sulfamoylphenyl)methyl]propanamide

InChI

InChI=1S/C18H20N4O6S/c19-29(26,27)14-5-3-12(4-6-14)10-20-16(23)8-7-15-17(24)22(18(25)21-15)11-13-2-1-9-28-13/h1-6,9,15H,7-8,10-11H2,(H,20,23)(H,21,25)(H2,19,26,27)

InChI Key

FTHGXKKRPJOBPY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=O)C(NC2=O)CCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.